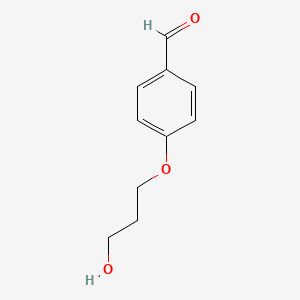

4-(3-Hydroxypropoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8,11H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZXBQLYARJDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463304 | |

| Record name | 4-(3-hydroxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99186-35-3 | |

| Record name | 4-(3-hydroxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Hydroxypropoxy Benzaldehyde and Its Analogues

Strategies for O-Alkylation of Hydroxybenzaldehydes

O-alkylation is a fundamental reaction in organic synthesis for the formation of ethers. In the context of hydroxybenzaldehydes, this typically involves the reaction of the phenoxide ion, generated by a base, with an alkylating agent. The choice of the alkylating agent, base, and solvent system is crucial for the success of the reaction.

Etherification with Halogenated Propanol (B110389) Derivatives

A common and direct approach to introduce the 3-hydroxypropoxy group is through the use of halogenated propanol derivatives. These reagents provide the three-carbon chain with a terminal hydroxyl group.

The reaction of 4-hydroxybenzaldehyde (B117250) with 3-halo-1-propanols, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, is a straightforward method for the synthesis of 4-(3-Hydroxypropoxy)benzaldehyde. This reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group, making it a more potent nucleophile.

A general procedure involves heating a solution of 4-hydroxybenzaldehyde and a 3-halo-1-propanol in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). chemspider.com The reaction mixture is typically heated to ensure a reasonable reaction rate. Upon completion, an aqueous workup followed by purification, often by recrystallization or column chromatography, yields the desired product.

Table 1: Representative Reaction Conditions for Etherification with 3-Halo-1-propanols

| Starting Material | Reagent | Base | Solvent | Temperature | Yield |

| 4-Hydroxybenzaldehyde | 3-Chloro-1-propanol | K₂CO₃ | DMF | 80-100 °C | Moderate to Good |

| 4-Hydroxybenzaldehyde | 3-Bromo-1-propanol | K₂CO₃ | Acetone (B3395972) | Reflux | Moderate to Good |

This table presents typical, generalized conditions. Specific yields and optimal conditions can vary based on the scale and specific laboratory procedures.

Epichlorohydrin (B41342) serves as a versatile three-carbon building block in organic synthesis. Its reaction with a phenol (B47542), such as 4-hydroxybenzaldehyde, proceeds in a two-step sequence. The first step is the base-catalyzed ring-opening of the epoxide by the phenoxide ion, which forms a chlorohydrin intermediate. This intermediate can then undergo an internal Williamson ether synthesis, where the newly formed alkoxide displaces the chloride to form a glycidyl (B131873) ether. However, for the synthesis of this compound, the intermediate chlorohydrin is the key. Subsequent hydrolysis of the chlorohydrin under appropriate conditions would be required to yield the desired diol, which is a different structure than the target compound.

A more directed approach involves the reaction of the phenoxide with epichlorohydrin to form the glycidyl ether, followed by a reductive opening of the epoxide ring. This method, however, is more complex than the direct use of 3-halo-1-propanols for synthesizing this compound. The reaction of epichlorohydrin with alcohols generally produces an ether-bonded chlorohydrin, which can then cyclize to form a new epoxide. researchgate.net

The choice of base and solvent is critical in the O-alkylation of hydroxybenzaldehydes. A variety of bases can be employed, with alkali metal carbonates, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), being common choices due to their moderate basicity and good solubility in polar aprotic solvents. chemspider.com Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkylating agents, but require anhydrous conditions.

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone are frequently used. chemspider.com These solvents effectively solvate the cation of the base, leaving the anion more reactive. Acetone is a less polar option but can be effective, especially when used at reflux temperature. The choice of solvent can also influence the reaction rate and selectivity.

Regioselective Functionalization Approaches

When synthesizing analogues of this compound from starting materials with multiple hydroxyl groups (e.g., 3,4-dihydroxybenzaldehyde), regioselectivity becomes a significant challenge. To selectively alkylate a specific hydroxyl group, protection and deprotection strategies are often necessary.

Protecting groups are temporary modifications to a functional group that prevent it from reacting under a specific set of conditions. organic-chemistry.org After the desired transformation on another part of the molecule is complete, the protecting group is removed to restore the original functionality. organic-chemistry.org

In the case of dihydroxybenzaldehydes, the relative acidity and steric environment of the hydroxyl groups can be exploited for selective protection. researchgate.net For instance, in 3,4-dihydroxybenzaldehyde (B13553), the 4-hydroxyl group is generally more acidic and less sterically hindered than the 3-hydroxyl group, which can sometimes allow for selective reactions.

However, for more reliable regioselectivity, one hydroxyl group is often protected before the alkylation step. A common protecting group for phenols is the benzyl (B1604629) ether. For example, to synthesize 3-hydroxy-4-(3-hydroxypropoxy)benzaldehyde, one could selectively protect the 3-hydroxyl group of 3,4-dihydroxybenzaldehyde, then alkylate the 4-hydroxyl group, and finally deprotect the 3-hydroxyl group. The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been achieved with various protecting groups, including benzyl and substituted benzyl groups, with yields ranging from 67-75%. researchgate.netnih.gov

The choice of protecting group is crucial and depends on its stability to the alkylation conditions and the ease of its subsequent removal. organic-chemistry.org For example, a benzyl group can be removed by catalytic hydrogenation, a reaction that would not affect the newly formed hydroxypropoxy ether linkage.

Table 2: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl) with a base | Acidic conditions (e.g., HCl) |

| Silyl Ethers (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) with a base | Fluoride sources (e.g., TBAF) or acid |

This table provides a summary of common protecting groups and is not exhaustive.

The strategic use of these protection and deprotection sequences allows for the synthesis of a wide variety of analogues of this compound with precise control over the substitution pattern on the aromatic ring.

Targeted Introduction of the Hydroxypropoxy Moiety

The introduction of the 3-hydroxypropoxy group onto a benzaldehyde (B42025) framework, specifically at the fourth position, is most commonly achieved via the Williamson ether synthesis. wikipedia.org This classical and versatile method involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.com

In the synthesis of this compound, the typical starting material is 4-hydroxybenzaldehyde. The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a sodium or potassium phenoxide intermediate. khanacademy.orgyoutube.com This phenoxide ion is a potent nucleophile.

The subsequent step involves the nucleophilic attack of the phenoxide on an alkyl halide, typically 3-chloro-1-propanol or 3-bromo-1-propanol. guidechem.com The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophilic oxygen atom of the phenoxide displaces the halide leaving group from the three-carbon chain. wikipedia.orgyoutube.com This forms the ether linkage and yields the desired product, this compound, along with a salt byproduct (e.g., NaCl or KBr). The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the Sₙ2 pathway.

Purification and Isolation Techniques in Preparative Synthesis

Following the chemical synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical state of the compound and the nature of the impurities.

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture.

Column Chromatography : This is a standard and widely used preparative technique. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or mixture of solvents (the mobile phase) is passed through the column, and separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly than less polar compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC is an advanced chromatographic technique that uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. google.com For purifying benzaldehyde derivatives, reversed-phase HPLC is common, using a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (such as a methanol-water or acetonitrile-water mixture). google.comrsc.org This technique is highly effective for achieving high purity and can also be used to analyze the purity of the final product. rsc.org

Thin-Layer Chromatography (TLC) : TLC is primarily an analytical tool used to monitor the progress of a reaction and to identify a suitable solvent system for preparative column chromatography. A small amount of the reaction mixture is spotted on a plate coated with a stationary phase, which is then developed in a chamber containing the mobile phase.

Recrystallization and Precipitation Techniques

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. creative-chemistry.org.uk

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent. A suitable solvent is one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures. creative-chemistry.org.uk After dissolving the compound, the hot solution may be filtered to remove any insoluble impurities. The solution is then allowed to cool slowly, causing the solubility of the desired compound to decrease and leading to the formation of pure crystals. The impurities remain dissolved in the cold solvent (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. creative-chemistry.org.uknih.gov For benzaldehyde derivatives, solvents like hexane, ethanol (B145695), or mixtures such as hexane/water are often employed for recrystallization. nih.gov

Chemical Transformations and Derivatization of 4 3 Hydroxypropoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aromatic aldehyde group is a hub of reactivity, susceptible to oxidation, reduction, and various condensation reactions for carbon-carbon and carbon-nitrogen bond formation.

The aldehyde group of 4-(3-hydroxypropoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-(3-hydroxypropoxy)benzoic acid. This transformation is a fundamental process in organic synthesis, often accomplished with strong oxidizing agents. researchgate.netnih.gov A variety of reagents have been established for the oxidation of aromatic aldehydes, including potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. researchgate.net More modern and milder methods, such as using sodium hypochlorite (B82951) (NaClO) in the presence of a catalyst, have also been developed to improve yields and reduce the generation of toxic byproducts. researchgate.net The presence of the ether linkage and the terminal alcohol on the side chain are generally stable under many oxidative conditions used for the aldehyde group.

Table 1: Oxidation of this compound

| Reactant | Product | Typical Reagents |

| This compound | 4-(3-Hydroxypropoxy)benzoic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), Sodium hypochlorite (NaClO) |

The reduction of the aldehyde functionality affords the corresponding primary alcohol, [4-(3-hydroxypropoxy)phenyl]methanol. This conversion is typically achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters. ugm.ac.id The reaction is often carried out in an alcoholic solvent, such as ethanol (B145695), at room temperature, leading to high yields of the desired diol. ugm.ac.id For instance, the reduction of the structurally similar 4-ethoxy-3-methoxy benzaldehyde (B42025) with NaBH₄ in ethanol proceeds efficiently to yield the corresponding benzyl (B1604629) alcohol. ugm.ac.id

Table 2: Reduction of this compound

| Reactant | Product | Reagent Example | Conditions |

| This compound | [4-(3-Hydroxypropoxy)phenyl]methanol | Sodium borohydride (NaBH₄) | Ethanol, Room Temperature |

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netyoutube.com This reaction involves a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov Subsequent dehydration, often catalyzed by a trace amount of acid, yields the stable C=N double bond of the imine. youtube.comnih.gov These reactions are typically performed in solvents like ethanol at room temperature or with gentle heating. researchgate.net The resulting Schiff bases are versatile intermediates in their own right and are studied for various applications. researchgate.netnih.gov

Table 3: Schiff Base Formation from this compound

| Amine Reactant | Resulting Schiff Base Product |

| Aniline | N-phenyl-1-[4-(3-hydroxypropoxy)phenyl]methanimine |

| Ethylamine | N-ethyl-1-[4-(3-hydroxypropoxy)phenyl]methanimine |

| p-Toluidine | N-(4-methylphenyl)-1-[4-(3-hydroxypropoxy)phenyl]methanimine |

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound possessing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comrsc.org this compound can be effectively used in this reaction to synthesize various α,β-unsaturated compounds. The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or an ammonium (B1175870) salt. researchgate.net For example, reacting this compound with malonic acid in the presence of a catalyst would lead to the formation of a cinnamic acid derivative after subsequent decarboxylation. researchgate.netorganic-chemistry.org These condensations often proceed with high stereoselectivity, favoring the formation of the E-isomer. nih.gov

Table 4: Knoevenagel Condensation Products of this compound

| Active Methylene (B1212753) Compound | Electron-Withdrawing Groups | Condensation Product (after potential subsequent reaction) |

| Malonic acid | -COOH, -COOH | 3-[4-(3-Hydroxypropoxy)phenyl]acrylic acid (a cinnamic acid derivative) |

| Ethyl cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-[4-(3-hydroxypropoxy)phenyl]acrylate |

| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-{[4-(3-hydroxypropoxy)phenyl]methylidene}propanedioate |

Modifications of the Hydroxypropoxy Side Chain

The terminal primary hydroxyl group of the propoxy chain offers another site for chemical modification, allowing for the synthesis of a different class of derivatives.

The terminal hydroxyl group can undergo esterification to form esters or etherification to form ethers.

Esterification: This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This reaction converts the terminal -OH group into an ester linkage (-O-C=O), yielding compounds like 3-(4-formylphenoxy)propyl acetate (B1210297) if acetic anhydride is used.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. orientjchem.org This involves deprotonating the terminal hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a nucleophilic substitution reaction to form the corresponding ether. orientjchem.org This would result in products such as 4-(3-methoxypropoxy)benzaldehyde (B112617) or 4-(3-ethoxypropoxy)benzaldehyde.

Table 5: Derivatization of the Terminal Hydroxyl Group

| Reaction Type | Reagent Example | Product Example |

| Esterification | Acetyl chloride / Pyridine | 3-(4-Formylphenoxy)propyl acetate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-(3-Methoxypropoxy)benzaldehyde |

Halogenation Reactions on the Propanol (B110389) Chain

The conversion of the terminal hydroxyl group of the propanol chain into a halide is a common strategy to introduce a good leaving group for subsequent nucleophilic substitution reactions. This transformation enables the synthesis of various derivatives by facilitating the formation of new carbon-heteroatom bonds.

Standard halogenating agents can be employed to replace the hydroxyl group with chlorine or bromine. For instance, the reaction with thionyl chloride (SOCl₂) or a triphenylphosphine (B44618)/carbon tetrachloride system effectively converts the alcohol to the corresponding chloride, 4-(3-chloropropoxy)benzaldehyde. sigmaaldrich.com Similarly, reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine can be used to synthesize 4-(3-bromopropoxy)benzaldehyde. These reactions typically proceed under mild conditions to avoid side reactions involving the aldehyde functionality.

Table 1: Halogenation of the Propanol Side Chain

| Target Compound | Reagent(s) | Solvent | General Conditions |

|---|---|---|---|

| 4-(3-Chloropropoxy)benzaldehyde | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Reaction is often run at 0 °C to room temperature, sometimes with a mild base like pyridine to neutralize HCl byproduct. |

| 4-(3-Bromopropoxy)benzaldehyde | Phosphorus tribromide (PBr₃) | Anhydrous ether or Dichloromethane (DCM) | Typically performed at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. |

| 4-(3-Bromopropoxy)benzaldehyde | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | The Appel reaction conditions are generally mild and efficient for primary alcohols. |

Substitution Reactions Involving the Hydroxyl Group

Beyond halogenation, the hydroxyl group of the propanol side chain is a key site for various other substitution reactions, enabling the introduction of a wide array of functional groups.

A particularly versatile method for activating the alcohol is the Mitsunobu reaction . wikipedia.orgyoutube.com This reaction allows for the conversion of the primary alcohol into esters, ethers, and other functionalities with inversion of configuration, although this is not relevant for an achiral center. organic-chemistry.org By reacting this compound with a nucleophile (such as a carboxylic acid or a phenol), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the hydroxyl group is effectively substituted. wikipedia.orgnih.gov This method is advantageous due to its mild conditions, which preserve the sensitive aldehyde group. nih.gov

Another common strategy involves a two-step process:

Activation of the Hydroxyl Group : The alcohol is first converted into a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride, TsCl) or a mesylate (using methanesulfonyl chloride, MsCl), in the presence of a base like pyridine or triethylamine. These sulfonate esters are excellent leaving groups.

Nucleophilic Substitution : The resulting tosylate or mesylate readily undergoes SN2 reaction with various nucleophiles (e.g., cyanides, azides, thiolates) to yield a diverse range of derivatives.

Table 2: Representative Substitution Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Class | Notes |

|---|---|---|---|

| Mitsunobu Esterification | Carboxylic Acid (R-COOH), PPh₃, DEAD/DIAD | Ester | A one-pot reaction under neutral conditions. organic-chemistry.org |

| Mitsunobu Etherification | Phenol (B47542) (Ar-OH), PPh₃, DEAD/DIAD | Aryl Ether | Effective for forming aryl-alkyl ethers. nih.gov |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate Ester | Creates an excellent leaving group for subsequent SN2 reactions. |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate Ester | Another method to form a good leaving group. |

Amination and Amidation of the Side Chain

Introducing nitrogen-containing functional groups onto the propanol side chain significantly expands the molecular diversity achievable from this compound.

Amination can be achieved through several synthetic routes:

Nucleophilic Substitution : Following the activation of the hydroxyl group into a halide or sulfonate (as described in sections 3.2.2 and 3.2.3), the resulting intermediate can be treated with ammonia, primary, or secondary amines to produce the corresponding primary, secondary, or tertiary amines. libretexts.org

Gabriel Synthesis : For the specific synthesis of primary amines while avoiding overalkylation, the Gabriel synthesis is a reliable method. organic-chemistry.org This involves the reaction of the halogenated or tosylated side chain with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting N-alkylated phthalimide. libretexts.org

Azide (B81097) Reduction : An alternative route to primary amines involves the substitution of the activated hydroxyl group with azide ion (N₃⁻), followed by the reduction of the resulting alkyl azide using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.org

Reductive Amination : This powerful reaction can be adapted for the side chain. The terminal alcohol of this compound can first be oxidized to the corresponding aldehyde, yielding 4-(3-oxopropoxy)benzaldehyde. chemsrc.com This dialdehyde (B1249045) can then undergo reductive amination by reacting with an amine in the presence of a selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to form a new C-N bond. masterorganicchemistry.comnih.govnih.gov

Once the amine is synthesized, it can be readily converted into an amide through reaction with an acyl chloride, anhydride, or a carboxylic acid using a coupling agent.

Table 3: Key Amination Strategies for the Side Chain

| Method | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| Gabriel Synthesis | 1. K-Phthalimide 2. H₂NNH₂ (Hydrazine) | 4-(3-Phthalimidopropoxy)benzaldehyde | 4-(3-Aminopropoxy)benzaldehyde |

| Azide Reduction | 1. NaN₃ 2. LiAlH₄ or H₂/Pd | 4-(3-Azidopropoxy)benzaldehyde | 4-(3-Aminopropoxy)benzaldehyde |

| Reductive Amination (via oxidation) | 1. PCC or Dess-Martin periodinane 2. R₂NH, NaBH(OAc)₃ | 4-(3-Oxopropoxy)benzaldehyde | N,N-Disubstituted-4-(3-aminopropoxy)benzaldehyde |

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The outcome of these reactions is governed by the directing effects of the two groups already present on the ring. The 3-hydroxypropoxy group is an ortho-, para-directing activator, while the formyl (aldehyde) group is a meta-directing deactivator. The powerful activating effect of the alkoxy group dominates, directing incoming electrophiles primarily to the positions ortho to it (C3 and C5).

Nitration : The introduction of a nitro group onto the aromatic ring is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net Given the directing effects, the reaction is expected to yield primarily 3-nitro-4-(3-hydroxypropoxy)benzaldehyde, with the potential for a smaller amount of the 3,5-dinitro substituted product under harsher conditions. The aldehyde group deactivates the ring, making the reaction less facile than for phenol ethers without an electron-withdrawing group.

Halogenation : Bromination or chlorination of the aromatic ring can be accomplished using molecular bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Substitution will occur at the activated C3 and C5 positions. For example, reaction with bromine in a suitable solvent would yield 3-bromo-4-(3-hydroxypropoxy)benzaldehyde. chemicalbook.com Milder reagents like N-bromosuccinimide (NBS) can also be used, sometimes with an acid catalyst, to achieve selective monobromination.

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(3-hydroxypropoxy)benzaldehyde | C3 (ortho to -OR, meta to -CHO) |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(3-hydroxypropoxy)benzaldehyde | C3 (ortho to -OR, meta to -CHO) |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-(3-hydroxypropoxy)benzaldehyde | C3 (ortho to -OR, meta to -CHO) |

4 3 Hydroxypropoxy Benzaldehyde As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The aldehyde and hydroxyl functional groups of 4-(3-Hydroxypropoxy)benzaldehyde provide two reactive sites for chemical modification, making it an ideal starting material for the construction of more intricate molecular architectures.

The benzaldehyde (B42025) moiety of this compound is a key component in the synthesis of several classes of compounds with significant pharmacological activities. These include stilbenes, chalcones, and Schiff bases, all of which have been extensively studied for their therapeutic potential.

Stilbene (B7821643) Derivatives: Stilbenes are a class of compounds characterized by a 1,2-diphenylethylene core. nih.gov They have garnered considerable attention due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.gov The Wittig reaction is a popular and versatile method for synthesizing stilbenes, involving the condensation of a phosphorus-stabilized carbanion with an aryl aldehyde. fu-berlin.de In this context, this compound can serve as the aldehyde component, reacting with a suitable benzyltriphenylphosphonium (B107652) salt to yield stilbene derivatives. fu-berlin.de The McMurry reaction, a reductive coupling of aldehydes, is another method for preparing symmetrical stilbenes. fu-berlin.de

Chalcone (B49325) Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. rjpbcs.com They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone. rjpbcs.com this compound can be utilized as the benzaldehyde component in this reaction to produce chalcones with the 3-hydroxypropoxy substituent. rjpbcs.com

Schiff Base Derivatives: Schiff bases, also known as imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.net These compounds are of great interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov The reaction of this compound with various primary amines leads to the formation of Schiff base derivatives incorporating the 4-(3-hydroxypropoxy)phenyl moiety. mediresonline.org

The following table summarizes the synthesis of these pharmacologically relevant scaffolds from this compound:

| Scaffold | Synthetic Method | Reactant with this compound |

| Stilbene | Wittig Reaction | Benzyltriphenylphosphonium salt |

| Stilbene | McMurry Reaction | Another molecule of this compound (for symmetrical stilbenes) |

| Chalcone | Claisen-Schmidt Condensation | Substituted Acetophenone |

| Schiff Base | Condensation Reaction | Primary Amine |

The bifunctional nature of this compound, with its aldehyde and hydroxyl groups, makes it a suitable monomer for the synthesis of macrocycles and polymers. The hydroxyl group can be further functionalized to introduce other reactive groups, expanding its utility in polymerization reactions. These macrocyclic ligands are important in coordination chemistry and catalysis, while the polymers can have applications in materials science.

The aromatic core and the potential for extending conjugation through reactions of the aldehyde group make this compound a useful building block for the synthesis of organic dyes and fluorescent compounds. The electronic properties of the resulting molecules can be tuned by introducing different substituents, leading to materials with specific absorption and emission characteristics. These materials have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov By systematically modifying the structure of a molecule and evaluating the resulting changes in its activity, researchers can identify the key structural features responsible for its pharmacological effects.

This compound serves as a valuable template for generating libraries of derivatives for SAR studies. nih.gov The aldehyde group can be transformed into a wide variety of other functional groups, and the hydroxyl group can be etherified, esterified, or replaced to introduce diverse substituents. For instance, in the context of chalcone synthesis, a range of substituted acetophenones can be reacted with this compound to explore the impact of different substituents on the A-ring of the chalcone scaffold. Similarly, a variety of primary amines can be used to generate a library of Schiff bases. The biological evaluation of these derivatives provides valuable insights into the SAR, guiding the design of more potent and selective therapeutic agents.

The following table illustrates how derivatives of this compound can be designed for SAR studies:

| Core Scaffold | Point of Diversification | Example of Modification |

| Chalcone | A-ring (from acetophenone) | Introduction of electron-donating or electron-withdrawing groups |

| Schiff Base | Amine component | Use of aliphatic, aromatic, or heterocyclic amines |

| Stilbene | Other aromatic ring (from phosphonium (B103445) salt) | Variation of substituents on the benzyl (B1604629) group |

| Ether/Ester | Hydroxyl group | Reaction with various alkyl halides or acyl chlorides |

Stereoselective Synthesis Utilizing Chiral Analogues or Chiral Auxiliaries

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of stereoselective synthetic methods is of paramount importance.

While this compound itself is achiral, it can be used in stereoselective synthesis through two main approaches. First, chiral analogues of this compound can be synthesized where a stereocenter is introduced into the 3-hydroxypropoxy side chain. For example, starting from a chiral 1,3-propanediol (B51772) derivative, a chiral version of this compound can be prepared. This chiral aldehyde can then be used in reactions like the Wittig or Claisen-Schmidt condensation to produce chiral stilbenes or chalcones.

Alternatively, chiral auxiliaries can be employed in reactions involving this compound. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. For example, a chiral amine could be used to form a chiral imine with this compound, which could then undergo a diastereoselective reaction. Subsequent hydrolysis of the imine would yield a chiral product and recover the chiral amine.

Computational and Theoretical Studies on 4 3 Hydroxypropoxy Benzaldehyde and Its Derivatives

Molecular Modeling and Conformational Analysis

To identify the most stable conformations of 4-(3-Hydroxypropoxy)benzaldehyde, energy minimization and conformational sampling techniques are employed. Computational methods systematically explore the potential energy surface of the molecule to locate low-energy structures.

Key Research Findings:

Conformational Search: A systematic conformational search would likely reveal several low-energy conformers for this compound, differing primarily in the orientation of the hydroxypropoxy side chain relative to the benzaldehyde (B42025) ring.

Intramolecular Interactions: The stability of these conformers is influenced by a balance of intramolecular forces, including van der Waals interactions, torsional strain, and potential intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen or the aldehyde group.

Global Minimum: Through energy minimization calculations, a global minimum energy conformation, representing the most stable structure of the molecule in the gas phase, can be identified. This conformation is crucial for subsequent electronic structure and reactivity studies.

Interactive Data Table: Representative Conformational Analysis Data

Below is a representative table illustrating the kind of data that would be generated from a conformational analysis of this compound, based on typical computational outputs.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular H-bond (acceptor...donor) |

| 1 | 0.00 | C-O-C-C: 178.5, O-C-C-C: 65.2 | O(ether)...H-O(hydroxyl) |

| 2 | 1.25 | C-O-C-C: -70.1, O-C-C-C: 175.8 | None |

| 3 | 2.50 | C-O-C-C: 68.9, O-C-C-C: -60.3 | O(aldehyde)...H-O(hydroxyl) |

Note: The data in this table is illustrative and intended to represent the type of information obtained from conformational analysis.

Once stable conformers are identified, their molecular geometry can be precisely predicted using quantum mechanical calculations. Molecular dynamics (MD) simulations can further provide insights into the molecule's behavior over time.

Key Research Findings:

Optimized Geometry: Quantum chemical calculations, such as those at the Density Functional Theory (DFT) level, can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. For instance, a study on 4-hydroxybenzaldehyde (B117250) using DFT at the B3LYP/6-31G(d,p) level of theory determined its optimized molecular geometry. mdpi.com A similar approach would be applicable here.

Flexibility and Motion: MD simulations can reveal the flexibility of the hydroxypropoxy chain and the motions of the entire molecule. These simulations track the atomic positions over time, providing a dynamic picture of how the molecule explores different conformations and interacts with its environment.

Electronic Structure Calculations

Electronic structure calculations are pivotal in understanding the distribution of electrons within this compound, which in turn governs its chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules.

Key Research Findings:

Frontier Molecular Orbitals: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-hydroxybenzaldehyde, MEP analysis has shown that the oxygen atoms of the carbonyl and hydroxyl groups are regions of high electron density. mdpi.com A similar pattern would be expected for this compound, with the ether oxygen also contributing to the nucleophilic character.

Charge Distribution: Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution among the atoms, revealing insights into bonding and intramolecular charge transfer.

Interactive Data Table: Representative Electronic Properties from DFT

This table shows the kind of electronic property data that would be generated for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The data in this table is illustrative and based on typical DFT calculation results for similar molecules.

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental spectra.

Key Research Findings:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). For 4-hydroxybenzaldehyde, theoretical calculations have shown good agreement with experimental spectra, identifying the electronic transitions responsible for the observed absorption bands. mdpi.com

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities, which correspond to the peaks in Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral features.

NMR Spectra: The gauge-independent atomic orbital (GIAO) method is commonly used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are valuable for confirming the molecular structure.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the synthesis and subsequent reactions of this compound and its derivatives.

Key Research Findings:

Synthesis Pathway: The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with a 3-halopropanol or a related reagent. Computational studies can model this reaction to determine the most likely mechanism (e.g., S_N2) by calculating the energies of reactants, transition states, and products.

Transition State Analysis: By locating and characterizing the transition state structures, chemists can understand the energy barriers of a reaction. For example, in the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, DFT calculations identified three transition states, providing a detailed picture of the reaction mechanism. nih.govcanterbury.ac.uk A similar approach could elucidate the formation of this compound.

Reactivity of Derivatives: Computational studies can predict how different substituents on the benzaldehyde ring or the hydroxypropoxy chain would affect the reactivity of the molecule. This is crucial for designing new derivatives with specific properties.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with biological targets. nih.gov

Direct molecular docking studies on this compound are not present in the available literature. However, computational studies on structurally similar compounds provide valuable insights into the potential interactions this class of molecules can form.

Research on benzyloxybenzaldehyde derivatives as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer, has demonstrated the utility of a benzaldehyde scaffold in ligand design. researchgate.net In one study, two benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16 , were identified as potent and selective inhibitors of ALDH1A3. researchgate.net Computational docking supported the experimental findings, suggesting a favorable binding of these compounds to the ALDH1A3 isoform. researchgate.net

In a separate investigation, derivatives of vanillin (B372448) containing a 2-hydroxy-3-(1,2,3-triazolyl)propyl moiety were synthesized and evaluated as antileishmanial agents. researchgate.net The synthesis of these compounds notably starts from (±)-4-(3-azido-2-hydroxypropoxy)-3-methoxybenzaldehyde, a compound structurally very similar to this compound. researchgate.net Molecular docking of the final triazole derivatives against the Leishmania infantum sterol 14α-demethylase (CYP51) enzyme indicated favorable binding energies, suggesting that the substituted benzaldehyde core can effectively anchor ligands in the enzyme's active site. researchgate.net

Furthermore, broader studies on various benzaldehyde derivatives have explored their potential as inhibitors for different targets. For instance, 4-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde (B13553) were investigated as potential inhibitors of the SARS-CoV-2 3C-like protease. nih.gov The docking studies predicted significant binding interactions, with 3,4-dihydroxybenzaldehyde showing a binding energy of -71.9725 kcal/mol. nih.gov Other research has focused on benzaldehyde thiosemicarbazones as inhibitors of phenoloxidase, a key enzyme in insects, again demonstrating the versatility of the benzaldehyde scaffold in forming interactions with protein targets. sigmaaldrich.com

These studies on related compounds suggest that this compound itself could potentially act as a ligand for various biological targets. The hydroxyl and ether groups on the propoxy chain, along with the aldehyde functional group, provide hydrogen bond donor and acceptor sites, which are crucial for molecular recognition in a protein's binding pocket.

The table below summarizes molecular docking results for some structurally related benzaldehyde derivatives from the literature.

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 3,4-dihydroxybenzaldehyde | SARS-CoV-2 3C-like protease | -71.9725 | Not specified nih.gov |

| 2-Hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives (e.g., 3s, 3t) | Leishmania infantum sterol 14α-demethylase (CYP51) | Favorable binding indicated | Not specified researchgate.net |

| Benzyloxybenzaldehyde derivatives (ABMM-15, ABMM-16) | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Good binding suggested | Not specified researchgate.net |

| 4-butylbenzaldehyde (B75662) thiosemicarbazone | Phenoloxidase (from Pieris rapae) | Not specified | Elucidated in detail in the study sigmaaldrich.com |

Analytical Methodologies for the Characterization and Purity Assessment of 4 3 Hydroxypropoxy Benzaldehyde Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of 4-(3-hydroxypropoxy)benzaldehyde reveals distinct signals corresponding to each type of proton in the molecule. The aldehydic proton (CHO) typically appears as a singlet at a downfield chemical shift, often around 9.82 ppm. nih.gov The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns. For a 4-substituted benzaldehyde (B42025), the protons ortho to the aldehyde group (at C-2 and C-6) and the protons meta to the aldehyde group (at C-3 and C-5) often appear as doublets. researchgate.net The protons of the 3-hydroxypropoxy side chain also show specific signals, including triplets for the methylene (B1212753) groups adjacent to the oxygen atoms and a multiplet for the central methylene group, with their chemical shifts influenced by the neighboring electronegative oxygen atoms.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed at a very downfield position, often above 190 ppm. The aromatic carbons show signals in the range of approximately 115 to 165 ppm, with the carbon attached to the oxygen (C-4) and the carbon of the aldehyde group (C-1) being the most deshielded. The carbons of the propoxy chain appear at upfield chemical shifts, typically between 55 and 70 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Benzaldehyde Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent |

| Benzaldehyde | 10.0 (s, 1H, CHO), 7.87 (d, 2H), 7.61 (t, 1H), 7.51 (t, 2H). docbrown.info | 192.3 (CHO), 136.4 (C1), 134.4 (C4), 129.6 (C2, C6), 128.9 (C3, C5). | CDCl₃ |

| 4-Hydroxybenzaldehyde (B117250) | 9.82 (s, 1H, CHO), 7.80 (d, 2H), 6.97 (d, 2H), 10.65 (s, 1H, OH). nih.gov | 191.0 (CHO), 161.4 (C4), 132.3 (C2, C6), 129.9 (C1), 116.1 (C3, C5). chemicalbook.comspectrabase.com | DMSO-d₆ |

| 4-Methoxybenzaldehyde | 9.98 (s, 1H, CHO), 7.51 (d, 2H), 7.28 (m, 1H), 3.82 (s, 3H, OCH₃). rsc.org | 193.0 (CHO), 159.8 (C4), 137.6 (C1), 130.3 (C2, C6), 112.9 (C3, C5), 55.4 (OCH₃). rsc.org | DMSO-d₆ |

Note: Chemical shifts can vary slightly depending on the solvent and the concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

In the IR spectrum of this compound, several key absorption bands are expected. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. docbrown.info The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching vibrations of the ether linkage and the alcohol are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Benzaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1715. docbrown.info |

| Aromatic (C=C) | Stretch | 1450 - 1600. docbrown.info |

| Alcohol/Phenol (B47542) (O-H) | Stretch (broad) | 3200 - 3600 |

| Ether (C-O) | Stretch | 1000 - 1300 |

| Aromatic (C-H) | Stretch | 3000 - 3100. docbrown.info |

| Aldehyde (C-H) | Stretch | 2700 - 2900 (often two weak bands). docbrown.info |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₁₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (180.20 g/mol ). chemicalbook.comchemsynthesis.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula. The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for benzaldehyde derivatives include the loss of the aldehydic proton or the entire CHO group, as well as cleavages within the side chain. For instance, a prominent peak might be observed at m/z 121, corresponding to the 4-hydroxybenzaldehyde cation radical, resulting from the cleavage of the propoxy chain. nih.gov

Table 3: Key Mass Spectrometry Fragments for Benzaldehyde Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

| Benzaldehyde | 106. docbrown.infonist.gov | 105, 77. docbrown.info | [M-H]⁺, [C₆H₅]⁺ (phenyl cation) |

| 4-Hydroxybenzaldehyde | 122. nist.govnist.gov | 121, 93. nih.gov | [M-H]⁺, [M-CHO]⁺ |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 182. nist.gov | 181, 153 | [M-H]⁺, [M-CHO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band, typically around 250-290 nm, corresponds to the π → π* transition of the benzene ring conjugated with the carbonyl group. researchgate.net A weaker absorption band, often observed at longer wavelengths (around 300-330 nm), can be attributed to the n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.

Table 4: UV-Vis Absorption Maxima (λmax) for Benzaldehyde Derivatives

| Compound | λmax (nm) | Transition | Solvent |

| Benzaldehyde | ~248, ~283. researchgate.net | π → π, n → π | Water. researchgate.net |

| 4-Nitrobenzaldehyde | ~310 | π → π* | Water/2-propanol. researchgate.net |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of a compound and to quantify its amount in a mixture. In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

For the purity assessment of this compound, a reversed-phase HPLC method is commonly employed. researchgate.netresearchgate.net This typically involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. researchgate.net The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the analyte has strong absorbance (e.g., 254 nm). researchgate.net The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak. The method can be validated for linearity, precision, accuracy, and specificity to ensure reliable results. researchgate.net

Table 5: Typical HPLC Parameters for Benzaldehyde Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture. researchgate.net |

| Detector | UV-Vis (e.g., at 254 nm or 310 nm). researchgate.netnih.gov |

| Flow Rate | Typically 0.5 - 2.0 mL/min. researchgate.net |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound derivatives and related reaction mixtures. The methodology combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.

In practice, a sample containing the benzaldehyde derivative is vaporized and introduced into the GC column. The separation is achieved based on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. The retention time (RT), the time it takes for a specific compound to exit the column, is a characteristic identifier under a given set of chromatographic conditions.

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into a predictable pattern of charged ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification. The detector measures the abundance of each ion, which is proportional to the amount of the compound present, enabling quantitative analysis and purity determination.

Research on various benzaldehyde derivatives demonstrates the utility of GC-MS. For instance, in the synthesis of a series of 4-phenacyloxy benzaldehyde derivatives, GC-MS was employed to confirm the structure and assess the purity of the final products. orientjchem.orgresearchgate.net The analysis yielded purities ranging from 90% to over 96%. orientjchem.orgresearchgate.net Similarly, high-resolution GC coupled with time-of-flight mass spectrometry (GC-QTOF MS) has been used for the quantitative analysis of benzaldehyde in complex aromatic samples, a method that effectively avoids interference from the sample matrix by utilizing accurate mass measurements of ion fragments. nih.gov For certain hydroxy- and methoxy-aromatic aldehydes, derivatization with reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide may be necessary to increase volatility for GC analysis. researchgate.net

The selection of GC parameters is critical for achieving optimal separation. Key parameters include the type of capillary column, the temperature program of the oven, and the carrier gas flow rate.

Table 1: Examples of GC-MS Conditions and Purity Data for Benzaldehyde Derivatives

| Compound Type | GC Column | Temperature Program | Purity/Results | Source(s) |

|---|---|---|---|---|

| Benzaldehyde | Equity-1 (30m × 0.25mm × 0.25µm) | 100°C (10 min), then 5°C/min to 200°C, then 10°C/min to 300°C (5 min) | Quantitative analysis | rsc.org |

| 4-Phenacyloxy benzaldehyde | - | - | Purity: 96.56% (m/z 240) | orientjchem.orgresearchgate.net |

| 4-Phenacyloxy 3-methoxy benzaldehyde | - | - | Purity: 95.73% (m/z 270) | orientjchem.orgresearchgate.net |

| 4-(4'-Bromo)-phenacyloxy benzaldehyde | - | - | Purity: 90.24% (m/z 318) | orientjchem.orgresearchgate.net |

| 4-Hydroxy-2-nonenal (HNE) derivatives | - | Reaction with DCPH gave a single product, suitable for GC analysis | Qualitative Analysis | unimi.it |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur) within a molecule. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as a derivative of this compound. By providing a quantitative measure of a compound's elemental composition, it offers a primary check of its purity and confirms that the correct product has been formed.

The most common method for C, H, and N analysis is combustion analysis. A small, precisely weighed amount of the purified compound is combusted in a furnace at high temperatures (around 1000°C) in the presence of excess oxygen. This process converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. The amounts of these combustion gases are then measured with high precision using methods such as thermal conductivity detection or infrared absorption.

The experimental mass percentages of the elements are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within a ±0.4% margin) provides strong evidence for the assigned chemical structure and indicates a high degree of purity.

In the characterization of various Schiff base derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin), elemental analysis was a key step in confirming their structures. researchgate.net The experimentally determined percentages of carbon, hydrogen, and nitrogen were shown to be in close alignment with the calculated theoretical values. researchgate.net

Table 2: Elemental Analysis Data for 4-Hydroxy-3-Methoxybenzaldehyde Derivatives

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol | C₁₃H₁₂N₂O₂ | C | 68.41 | 68.06 | researchgate.net |

| H | 5.30 | 5.13 | researchgate.net | ||

| N | 12.27 | 12.05 | researchgate.net | ||

| 4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]-2-methoxyphenol | C₁₆H₁₈N₂O₂ | C | 71.09 | 70.89 | researchgate.net |

| H | 6.71 | 6.78 | researchgate.net | ||

| N | 10.36 | 10.21 | researchgate.net | ||

| N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide | C₁₅H₁₄N₂O₃ | C | 66.66 | 64.83 | researchgate.net |

| H | 5.22 | 5.22 | researchgate.net | ||

| N | 10.36 | 10.21 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

The technique relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal. When a focused beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the beam. Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern. By rotating the crystal and collecting this pattern from multiple orientations, a complete dataset of diffraction intensities is obtained.

Sophisticated computer algorithms are then used to process this data and solve the "phase problem," ultimately generating a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined with very high precision.

While a crystal structure for this compound itself is not described in the searched literature, extensive crystallographic studies have been performed on closely related benzaldehyde derivatives. These studies confirm molecular structures and establish how different substituents influence the formation of supramolecular networks through various intermolecular interactions like hydrogen bonding and π-π stacking. nih.govrsc.org For example, the crystal structures of six different benzaldehyde derivatives were determined, revealing that they crystallize in various systems, including orthorhombic, monoclinic, and triclinic. nih.govrsc.org The analysis of 2,3,4-trihydroxybenzaldehyde (B138039) showed it crystallizes with two independent molecules in the asymmetric unit, which interact through O–H···O hydrogen bonds to form a three-dimensional network. researchgate.net

Table 3: Crystallographic Data for Representative Benzaldehyde Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source(s) |

|---|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde | Orthorhombic | Pna2₁ | a = 24.33 Å, b = 7.61 Å, c = 6.09 Å | nih.gov |

| 2-(Benzyloxy)benzaldehyde | Monoclinic | P2₁/c | a = 5.85 Å, b = 8.16 Å, c = 23.33 Å, β = 98.24° | nih.gov |

| 4-(4-Bromobenzyloxy)benzaldehyde | Orthorhombic | P2₁2₁2₁ | a = 5.92 Å, b = 7.71 Å, c = 26.06 Å | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, α = 100.50°, β = 98.62°, γ = 103.82° | mdpi.com |

| 2,3,4-Trihydroxybenzaldehyde | - | - | Two independent molecules in the asymmetric unit | researchgate.net |

Future Research Directions and Unexplored Avenues for 4 3 Hydroxypropoxy Benzaldehyde

Development of Novel Synthetic Pathways with Enhanced Green Chemistry Principles

The synthesis of 4-(3-Hydroxypropoxy)benzaldehyde traditionally may involve methods that are not fully aligned with the principles of green chemistry. Future research should focus on developing more sustainable and environmentally friendly synthetic routes. A promising approach involves the catalytic etherification of 4-hydroxybenzaldehyde (B117250) with a suitable three-carbon synthon, moving away from stoichiometric reagents to minimize waste. The exploration of greener solvents, such as supercritical fluids or bio-derived solvents, could significantly reduce the environmental impact. Furthermore, the application of mechanochemistry, a solvent-free technique, presents an innovative and eco-friendly alternative for the synthesis of benzaldehyde (B42025) derivatives. The development of a desaturative approach from saturated precursors using synergistic catalysis could also offer a novel and efficient pathway to aromatic aldehydes like the target compound.

Table 1: Potential Green Chemistry Strategies for this compound Synthesis

| Strategy | Potential Advantage |

|---|---|

| Catalytic Etherification | Increased atom economy, reduced waste, potential for catalyst recycling. |

| Use of Green Solvents | Reduced toxicity and environmental pollution. |

| Mechanochemistry | Solvent-free conditions, reduced energy consumption, faster reaction times. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Bio-based Feedstocks | Reduced reliance on fossil fuels and enhanced sustainability. |

Exploration of Untapped Biological Target Classes and Mechanistic Studies

The biological profile of this compound remains largely uncharted territory. The presence of the aldehyde group, a known reactive moiety, suggests potential interactions with biological macromolecules. Aromatic aldehydes are known to react with amino groups in proteins to form Schiff bases, a mechanism that can lead to biological effects such as skin sensitization. This reactivity also opens the door to therapeutic applications.

Future investigations should include broad-spectrum screening for antimicrobial and anticancer activities. Benzaldehyde derivatives have demonstrated antimicrobial properties, and the specific structure of this compound may confer activity against various pathogens. Moreover, the ability of aldehydes to covalently modify proteins makes them interesting candidates for anticancer drug development. Mechanistic studies will be crucial to identify specific cellular targets and pathways. The interaction with enzymes, particularly aldehyde dehydrogenases and other oxidoreductases, should also be a key area of focus.

Application in Advanced Functional Materials and Nanotechnology

The bifunctional nature of this compound, possessing both a reactive aldehyde and a terminal hydroxyl group, makes it a versatile building block for materials science. The aldehyde functionality can be used to immobilize the molecule onto polymer backbones, creating materials with tailored properties.

Future research could focus on the synthesis of novel polymers where this compound is incorporated as a monomer or a pendant group. The aldehyde can participate in polymerization reactions or be used to crosslink polymer chains, leading to the formation of functional hydrogels or resins. In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles. The hydroxyl group can provide a point of attachment, while the aldehyde can be used to conjugate biomolecules or other functional ligands, creating tailored nanomaterials for applications in sensing, catalysis, and drug delivery.

Table 2: Potential Applications in Materials and Nanotechnology

| Application Area | Role of this compound |

|---|---|

| Polymer Synthesis | Monomer or crosslinking agent to create functional polymers and hydrogels. |

| Surface Functionalization | Ligand for modifying the surface of nanoparticles to impart specific functionalities. |

| Bioconjugation | Linker molecule to attach proteins, DNA, or other biomolecules to surfaces or nanoparticles. |

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic methods offers a powerful tool for the selective and sustainable synthesis and modification of this compound. Biocatalysis can provide high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Future research should explore the use of enzymes for key synthetic steps. For instance, a chemoenzymatic cascade could be developed for the synthesis of fragrance aldehydes, which could be adapted for the target molecule. The selective enzymatic reduction of the aldehyde group to a primary alcohol using alcohol dehydrogenases is a feasible transformation that would yield a related diol with different properties and applications. Furthermore, lipases could be employed for the selective acylation of the terminal hydroxyl group, potentially leading to the synthesis of valuable esters.

Deepening Computational Insights for Predictive Design and Understanding

Computational modeling provides a powerful tool to predict the properties and reactivity of this compound and to guide experimental work. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to forecast biological activity and to understand interactions with specific protein targets.

Future computational studies should focus on building robust models to predict the behavior of this molecule. Chemoassay profiling, which combines experimental reactivity data with computational analysis, can be used to understand the drivers of its reactivity, for example, in the context of skin sensitization. Such studies can help in the design of new derivatives with optimized properties and reduced potential for adverse effects.

Q & A

Q. What are the established synthetic routes for 4-(3-Hydroxypropoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves etherification of 4-hydroxybenzaldehyde with 3-chloro-1-propanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxypropanol with 4-hydroxybenzaldehyde . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For example, excess alkylating agents improve ether formation but may lead byproducts like di-alkylated derivatives. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR confirms the aldehyde proton (~10 ppm) and hydroxypropoxy chain protons (δ 1.8–2.0 ppm for CH₂, δ 3.6–4.2 ppm for OCH₂). ¹³C NMR identifies the aldehyde carbon (~190 ppm) and ether oxygen-linked carbons .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) validate the functional groups .

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines structures to confirm bond angles and spatial arrangement .

Advanced Research Questions

Q. How does the hydroxypropoxy substituent affect the compound’s stability and reactivity in aqueous versus organic solvents?

- Methodological Answer : The hydroxypropoxy group enhances hydrophilicity, increasing solubility in polar solvents (e.g., ethanol, DMSO). However, the aldehyde group remains prone to oxidation, requiring inert atmospheres (N₂/Ar) during storage. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show <5% degradation in anhydrous DMSO but ~15% in aqueous buffers (pH 7.4), likely due to aldol condensation or oxidation . Reactivity in nucleophilic additions (e.g., Grignard reactions) is moderated by steric hindrance from the hydroxypropoxy chain .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity or antioxidant activity often arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. HeLa) .

- Metabolic Stability : Evaluate hepatic microsome stability to identify rapid degradation masking true activity .

- Structural Confounders : Use HPLC-purity thresholds (>95%) to exclude impurities affecting results. Comparative studies with analogs (e.g., 4-(cyclopropylmethoxy)benzaldehyde) isolate substituent effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). The hydroxypropoxy chain’s flexibility allows multiple binding poses, requiring molecular dynamics (MD) simulations (50–100 ns) to assess stability .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.